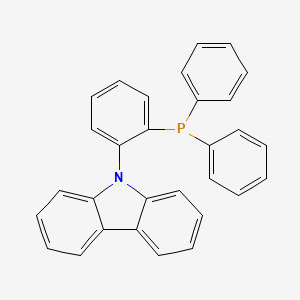
2-(5-methylthiophen-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methylthiophen-3-yl)acetonitrile, also known as MTMAC, is an organosulfur compound derived from acetonitrile and 5-methylthiophene. It is a colorless liquid with a boiling point of 162°C and a melting point of -48°C. MTMAC has been used in a variety of scientific research applications, ranging from environmental chemistry to pharmaceuticals.
Applications De Recherche Scientifique
2-(5-methylthiophen-3-yl)acetonitrile has been used in a variety of scientific research applications. It has been used in environmental chemistry to study the effects of sulfur-containing compounds on the environment. It has also been used in pharmaceuticals, as it has been shown to inhibit the growth of certain bacteria and fungi. Additionally, it has been used in the synthesis of other organosulfur compounds, such as thiophenes and thiophenols.
Mécanisme D'action
2-(5-methylthiophen-3-yl)acetonitrile is believed to act as an antimicrobial agent by disrupting the cell membrane of the target organism. It does this by forming a complex with the cell membrane, which causes the membrane to become more permeable. This allows 2-(5-methylthiophen-3-yl)acetonitrile to enter the cell and disrupt its functions. Additionally, 2-(5-methylthiophen-3-yl)acetonitrile has been shown to inhibit the growth of certain bacteria and fungi by inhibiting the production of certain enzymes.
Biochemical and Physiological Effects
2-(5-methylthiophen-3-yl)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation and oxidative stress in the body. Additionally, it has been shown to reduce the production of certain hormones and to increase the production of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-methylthiophen-3-yl)acetonitrile has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a low boiling point, making it easy to handle. Additionally, it is non-toxic and has a low vapor pressure, making it safe to use in the lab. However, 2-(5-methylthiophen-3-yl)acetonitrile does have some limitations. It has a low solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, it is not very stable and can decompose easily when exposed to light or heat.
Orientations Futures
There are several potential future directions for research involving 2-(5-methylthiophen-3-yl)acetonitrile. One potential direction is to further explore its antimicrobial and anti-inflammatory properties. Additionally, further research could be done to explore its potential as a therapeutic agent for certain diseases. Additionally, further research could be done to explore its potential as a catalyst for certain chemical reactions. Finally, further research could be done to explore its potential as a fuel additive or as a component of certain materials.
Méthodes De Synthèse
2-(5-methylthiophen-3-yl)acetonitrile can be synthesized using a two-step reaction. The first step involves reacting 5-methylthiophene with acetonitrile in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces an intermediate compound, which is then reacted with a nucleophile, such as sodium borohydride or potassium borohydride, to produce 2-(5-methylthiophen-3-yl)acetonitrile.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-methylthiophen-3-yl)acetonitrile involves the reaction of 5-methylthiophene-3-carboxaldehyde with malononitrile in the presence of a base to form 2-(5-methylthiophen-3-yl)acetonitrile.", "Starting Materials": [ "5-methylthiophene-3-carboxaldehyde", "malononitrile", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 5-methylthiophene-3-carboxaldehyde (1 equivalent) and malononitrile (2 equivalents) to a reaction flask.", "Add a base (e.g. sodium hydroxide) to the reaction flask to initiate the reaction.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter the resulting solid.", "Wash the solid with water and dry to obtain 2-(5-methylthiophen-3-yl)acetonitrile as a yellow solid." ] } | |
Numéro CAS |
1261747-82-3 |
Formule moléculaire |
C7H7NS |
Poids moléculaire |
137.2 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



